molecular formula C19H21N3O3 B13954043 4-Morpholineacetamide, N-(2-((phenylamino)carbonyl)phenyl)- CAS No. 38520-97-7

4-Morpholineacetamide, N-(2-((phenylamino)carbonyl)phenyl)-

Cat. No.: B13954043
CAS No.: 38520-97-7
M. Wt: 339.4 g/mol
InChI Key: GMSDNTHEHRFWRX-UHFFFAOYSA-N
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Description

The compound 4-Morpholineacetamide, N-(2-((phenylamino)carbonyl)phenyl)- (hereafter referred to by its IUPAC name) is a structurally complex molecule featuring a morpholine ring, an acetamide backbone, and a phenylamino carbonyl substituent. Morpholine-based acetamides are frequently explored in medicinal chemistry due to their ability to modulate pharmacokinetic properties, such as solubility and bioavailability, while maintaining biological activity .

Properties

CAS No.

38520-97-7

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

2-[(2-morpholin-4-ylacetyl)amino]-N-phenylbenzamide

InChI

InChI=1S/C19H21N3O3/c23-18(14-22-10-12-25-13-11-22)21-17-9-5-4-8-16(17)19(24)20-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,24)(H,21,23)

InChI Key

GMSDNTHEHRFWRX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3

solubility

39.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Amide Bond Formation

The core step in synthesizing 4-Morpholineacetamide, N-(2-((phenylamino)carbonyl)phenyl)- involves coupling an amine with an activated carboxylic acid derivative to form the amide linkage. Typical approaches include:

  • Use of acid chlorides or activated esters : Acid chlorides derived from morpholine acetic acid or related precursors react with aniline derivatives bearing the phenylamino carbonyl group. Acid chlorides are often prepared by treating carboxylic acids with reagents such as thionyl chloride or oxalyl chloride in inert solvents like methylene chloride or chloroform under mild conditions (0°C to room temperature).

  • Coupling reagents : Carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCI (N,N'-diisopropylcarbodiimide) are used in the presence of bases to promote amide bond formation between carboxylic acids and amines.

  • Base and solvent selection : Organic bases like triethylamine or pyridine neutralize the acid formed during coupling, while solvents such as dichloromethane, toluene, or DMF provide an inert medium.

Protection and Deprotection Strategies

Due to the presence of reactive functional groups (e.g., amino, hydroxy, or thiol groups), protecting groups are employed to prevent side reactions:

  • Common protecting groups : Benzyl, para-methoxybenzyl, triphenylmethyl (trityl), acetyl, methoxycarbonyl, t-butoxycarbonyl, and benzyloxycarbonyl groups are used to mask amino or hydroxyl groups during intermediate steps.

  • Deprotection methods : Acidic conditions (acetic acid, hydrochloric acid, trifluoroacetic acid) or catalytic hydrogenation (palladium on carbon) are used to remove protecting groups at the appropriate stage.

Reaction Conditions

  • Temperature : Reactions are typically conducted between -78°C and reflux temperature of the solvent, depending on the step.

  • Reaction time : Varies from minutes to several hours, monitored by thin-layer chromatography (TLC) to ensure completion.

  • Purification : Neutral aluminum oxide column chromatography using hexanes-ethyl acetate mixtures is commonly employed to isolate the pure product.

Detailed Experimental Procedure Example

An example adapted from related α-keto amide synthesis illustrates the preparation approach:

Step Reagents & Conditions Description
1 Benzyl formic acid + thionyl chloride + Et3N Formation of acid chloride intermediate at 0°C in CH2Cl2 under nitrogen atmosphere.
2 Addition of amine (phenylamino derivative) Slow addition at 0°C followed by stirring at room temperature for amide bond formation.
3 Work-up Addition of aqueous NaOH, extraction with ethyl acetate, washing with brine, drying.
4 Purification Column chromatography on neutral alumina with hexanes/ethyl acetate to isolate product.

This procedure can be adapted for morpholineacetamide derivatives by substituting the amine and acid chloride precursors accordingly.

Summary Table of Key Reagents and Conditions

Reagent / Parameter Role / Description Typical Conditions / Notes
Thionyl chloride (SOCl2) Converts carboxylic acid to acid chloride 0°C, inert solvent (CH2Cl2), nitrogen atmosphere
Triethylamine (Et3N) Base to neutralize HCl formed during acylation Equimolar to acid chloride
Morpholine acetic acid derivative Starting acid for acid chloride formation Commercially available or synthesized
Phenylamino derivative (amine) Nucleophile for amide bond formation Added slowly at 0°C to control reaction rate
Solvents (CH2Cl2, toluene, DMF) Reaction medium Selected based on solubility and reactivity
Protecting groups (e.g., Boc, Cbz) Protect functional groups during synthesis Removed by acid or catalytic hydrogenation
Temperature Controls reaction kinetics -78°C to reflux depending on step
Purification Isolates pure compound Neutral alumina chromatography, hexanes/ethyl acetate eluent

Additional Notes and Considerations

  • Starting materials : Precursors such as morpholine derivatives and substituted anilines are either commercially available or synthesized via standard organic transformations.

  • Alternative synthetic routes : Some patents describe the use of isothiocyanates, thioureas, or triazoles as intermediates for related compounds, indicating potential alternative pathways for complex derivatives.

  • Protecting group strategies : Choice of protecting groups and their removal must be tailored to the specific functional groups present in the target molecule to avoid side reactions or degradation.

  • Reaction monitoring : TLC and spectroscopic methods (NMR, FTIR, HRMS) are essential for tracking reaction progress and confirming product identity.

Chemical Reactions Analysis

Types of Reactions

4-Morpholineacetamide, N-(2-((phenylamino)carbonyl)phenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

The compound "4-Morpholineacetamide, N-(2-((phenylamino)carbonyl)phenyl)-" is a morpholine compound that has potential applications in various scientific research fields. This article aims to provide a detailed overview of its applications, drawing from diverse and verified sources.

Pharmaceutical Applications

Factor IXa Inhibitors
Morpholine compounds, including derivatives and analogues, have demonstrated potential in treating or preventing thromboses, embolisms, hypercoagulability, or fibrotic changes . These compounds can be used for both prophylactic and therapeutic administration in humans suffering from these conditions, making them suitable for acute and long-term therapy . The compounds function by inhibiting Factor IXa, which is a key component in the coagulation cascade .

IMPDH Inhibitors
While not a direct reference to "4-Morpholineacetamide, N-(2-((phenylamino)carbonyl)phenyl)-", research on inosine 5'-monophosphate dehydrogenase (IMPDH) inhibitors reveals the potential of morpholine-containing compounds in medicinal chemistry . IMPDH inhibitors are significant in the context of immunosuppression and cancer treatment .

P53 Activation
Stapled peptides that are non-membrane disruptive and contain morpholine structures can activate the p53 response in tumor cells . Molecules that block the p53:Mdm2 interaction can reactivate p53 function in p53 wild-type tumor cells .

Cosmetic Applications

Cosmetic Product Development
Morpholine and its derivatives might be used in cosmetic formulations to modify their release profile, reduce the risk of evaporation, and improve their bioactivities on the skin . Polymers containing morpholine structures can contribute thermal and chemo-sensitive properties to cosmetic products .

Mechanism of Action

The mechanism of action of 4-Morpholineacetamide, N-(2-((phenylamino)carbonyl)phenyl)- involves its interaction with specific molecular targets and pathways. For instance, as a DHFR inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis . This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Morpholine and Acetamide Moieties

The following compounds share core structural features (morpholine and acetamide groups) but differ in substituents and functional groups:

Compound Name CAS Number Key Structural Features Molecular Formula Key Properties Reference
N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide (5i) N/A Morpholinosulfonyl, phenylamino C₁₈H₂₁N₃O₄S Crystalline solid; FT-IR (ν: 3300 cm⁻¹ NH), ¹H-NMR (δ 7.2–7.8 ppm aromatic)
4-Morpholineacetamide, N-[4-[2-[(3-aminophenyl)amino]-4-pyrimidinyl]phenyl]-N-(phenylmethyl)- 663612-39-3 Pyrimidine ring, 3-aminophenyl, benzyl group C₂₉H₃₀N₆O₂ Molecular weight: 494.59; Predicted density: 1.280 g/cm³; PSA: 96.61 Ų
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide 338749-93-2 Thiazole ring, 2-chlorophenyl C₁₆H₁₇ClN₄O₂S Purity: 95%; Synonyms include ZINC20386027
2-[(4-Methylphenyl)sulfonyl]-N-(4-morpholinophenyl)acetamide 478064-97-0 Sulfonyl group, 4-methylphenyl C₁₉H₂₂N₂O₄S Molecular weight: 374.45; Crystalline solid
Key Observations:

Physicochemical and Spectral Comparisons

Melting Points and Solubility:
  • N-(4-(Morpholinosulfonyl)phenyl)acetamide derivatives (5i–5p ) exhibit melting points ranging from 120–250°C, correlating with crystallinity influenced by substituents like nitro (5p) or bromo (5m) groups.
  • 663612-39-3 has a predicted density of 1.280 g/cm³, suggesting moderate compactness compared to smaller analogs like 338749-93-2 .
Spectral Data:
  • ¹H-NMR: Aromatic protons in phenylamino groups resonate at δ 7.2–7.8 ppm, while morpholine protons appear as triplets near δ 3.5–3.7 ppm .
  • FT-IR : Strong NH stretches (~3300 cm⁻¹) and carbonyl peaks (~1650–1700 cm⁻¹) are consistent across acetamide derivatives .

Biological Activity

4-Morpholineacetamide, N-(2-((phenylamino)carbonyl)phenyl)-, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C19H21N3O3
  • Molecular Weight: 339.4 g/mol
  • CAS Number: 38520-97-7

The biological activity of 4-Morpholineacetamide can be attributed to its interactions with various biological targets:

  • Receptor Modulation : The compound may interact with receptors involved in neurological and cancer pathways, similar to other morpholine derivatives which have shown effectiveness in modulating GABA and NMDA receptors .
  • Enzyme Inhibition : Research indicates that morpholine-containing compounds can inhibit enzymes linked to neurodegenerative diseases, such as BACE-1, which is crucial in the pathology of Alzheimer's disease .

Neuropharmacological Effects

Studies suggest that morpholine derivatives exhibit significant neuropharmacological effects. For instance:

  • Anxiolytic Activity : Compounds with morpholine moieties have been reported to enhance anxiolytic effects by modulating the pharmacokinetics of existing drugs .
  • Neuroprotective Properties : Morpholine derivatives have shown promise in protecting neuronal cells from apoptosis in models of neurodegeneration .

Anticancer Potential

4-Morpholineacetamide has been investigated for its potential anticancer activities:

  • Inhibition of Tumor Growth : Preliminary studies indicate that this compound may inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Targeting Cancer Pathways : It is hypothesized that the compound may interfere with signaling pathways critical for tumor growth and survival.

Study on Neuroprotective Effects

A study published in Pharmacology Biochemistry and Behavior examined the neuroprotective effects of morpholine derivatives, including 4-Morpholineacetamide. The results indicated:

  • Methodology : In vitro assays were conducted on neuronal cell lines treated with the compound.
  • Findings : The compound significantly reduced oxidative stress markers and improved cell viability compared to untreated controls.

Anticancer Activity Assessment

Another study focused on the anticancer properties of morpholine derivatives:

  • Cancer Cell Lines Used : Various human cancer cell lines, including breast and lung cancer.
  • Results : The compound demonstrated a dose-dependent reduction in cell viability and increased apoptosis rates, suggesting its potential as a chemotherapeutic agent.

Data Summary Table

Property/ActivityDescription
Molecular FormulaC19H21N3O3
Molecular Weight339.4 g/mol
Neuroprotective EffectsReduces oxidative stress; improves neuronal viability
Anticancer ActivityInduces apoptosis; inhibits proliferation in cancer cell lines

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